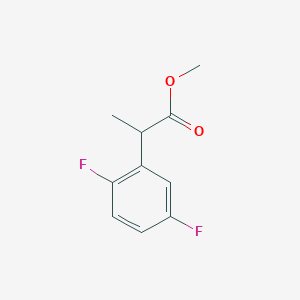
Methyl 2-(2,5-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,5-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,5-difluorophenyl)propanoic acid.
Reduction: 2-(2,5-difluorophenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-(2,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)propanoate
- Methyl 2-(3,5-difluorophenyl)propanoate
- Methyl 2-(2,6-difluorophenyl)propanoate
Uniqueness
Methyl 2-(2,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other difluorophenylpropanoate derivatives.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
methyl 2-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |
Clave InChI |
NYYBWNOZWOZRND-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13301173.png)
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
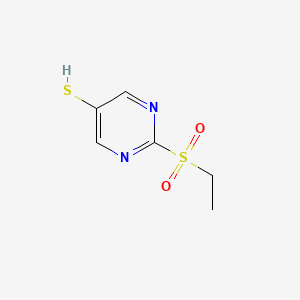
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
![Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
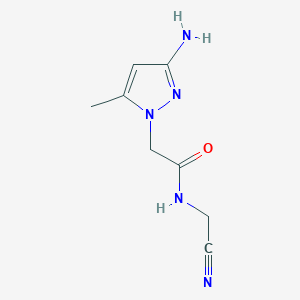

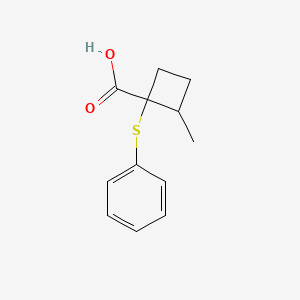
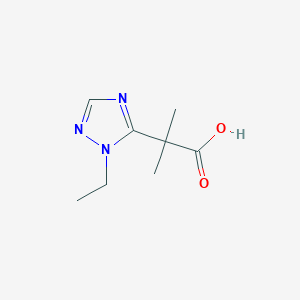
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
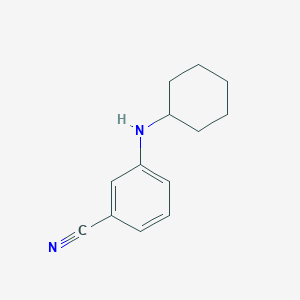
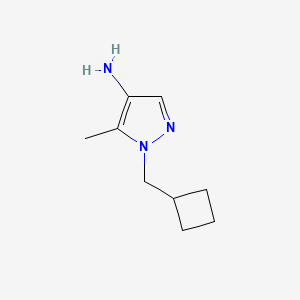
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
